L-Leucyl-L-leucyl-L-prolyl-L-prolyl-L-phenylalanine
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Overview
Description
L-Leucyl-L-leucyl-L-prolyl-L-prolyl-L-phenylalanine is a peptide composed of the amino acids leucine, proline, and phenylalanine. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to allow the next amino acid to be added.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-prolyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like leucine and phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions are typically modified peptides with altered biological or chemical properties, which can be used for further research or therapeutic applications.
Scientific Research Applications
L-Leucyl-L-leucyl-L-prolyl-L-prolyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects like inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Prolylphenylalanine: A dipeptide used in biochemical studies.
Uniqueness
L-Leucyl-L-leucyl-L-prolyl-L-prolyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
832731-15-4 |
---|---|
Molecular Formula |
C31H47N5O6 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H47N5O6/c1-19(2)16-22(32)27(37)33-23(17-20(3)4)29(39)36-15-9-13-26(36)30(40)35-14-8-12-25(35)28(38)34-24(31(41)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,32H2,1-4H3,(H,33,37)(H,34,38)(H,41,42)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
YYCPJEUDHGOOLY-LROMGURASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origin of Product |
United States |
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